Sulforaphene
Overview
Description
Sulforaphene is an isothiocyanate compound derived from cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts. It is known for its potential health benefits, including anticancer, anti-inflammatory, and antioxidant properties. This compound is chemically similar to sulforaphane, another well-studied isothiocyanate, but it has unique properties that make it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulforaphene can be synthesized through the enzymatic hydrolysis of glucoraphanin, a glucosinolate found in cruciferous vegetables. The enzyme myrosinase catalyzes this reaction, converting glucoraphanin into this compound. This process typically occurs when the plant tissue is damaged, such as during chopping or chewing .
Industrial Production Methods
Industrial production of this compound involves the extraction of glucoraphanin from cruciferous vegetables, followed by enzymatic hydrolysis using myrosinase. Advanced extraction techniques, such as high hydrostatic pressure extraction, solid-phase extraction, and microwave-assisted extraction, are employed to increase the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Sulforaphene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: This compound can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various this compound derivatives depending on the nucleophile used
Scientific Research Applications
Sulforaphene has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects against cancer, diabetes, and inflammatory diseases.
Industry: Utilized in the development of functional foods and nutraceuticals .
Mechanism of Action
Sulforaphene exerts its effects through multiple mechanisms:
Anticancer: Induces apoptosis, inhibits cell proliferation, and arrests the cell cycle in cancer cells.
Anti-inflammatory: Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antioxidant: Activates nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the expression of antioxidant enzymes .
Comparison with Similar Compounds
Sulforaphene is often compared with other isothiocyanates such as sulforaphane and phenethyl isothiocyanate. While all these compounds share similar health benefits, this compound is unique in its specific molecular targets and pathways. For example, this compound has shown distinct effects on the p53 signaling pathway and estrogen signaling pathway, which are not as prominently affected by sulforaphane .
Similar Compounds
Sulforaphane: Another isothiocyanate with well-documented anticancer and antioxidant properties.
Phenethyl isothiocyanate: Known for its anticancer effects, particularly in preventing liver carcinoma.
This compound’s unique properties and mechanisms of action make it a valuable compound for further research and potential therapeutic applications.
Biological Activity
Sulforaphene, a naturally occurring isothiocyanate derived from cruciferous vegetables, particularly radishes, has garnered significant attention for its diverse biological activities. This article explores the compound's mechanisms of action, anticancer properties, anti-inflammatory effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound (SRP) is structurally similar to sulforaphane (SFN), differing by the presence of an additional double bond in its structure. This slight modification contributes to its unique biological activities, particularly its antimicrobial properties.
This compound exerts its biological effects primarily through the following mechanisms:
- Nrf2 Activation : this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response. This activation enhances the expression of phase II detoxifying enzymes, which play a crucial role in cellular defense against oxidative stress and inflammation .
- Histone Modification : It influences epigenetic mechanisms by inhibiting histone deacetylases (HDACs), leading to increased histone acetylation. This alteration promotes gene expression associated with apoptosis and cell cycle regulation .
- Hormetic Effects : this compound exhibits biphasic dose responses, where low doses may stimulate cellular processes while high doses inhibit them. This hormetic effect is beneficial in reducing the incidence of various pathologies .
Anticancer Properties
Numerous studies have demonstrated this compound's potential as an anticancer agent.
In Vitro Studies
- Cell Line Studies : Research involving various cancer cell lines (e.g., HepG2, MCF-7, A549) indicated that this compound induces cell cycle arrest and apoptosis. It was found to be more effective than sulforaphane in certain contexts due to enhanced Nrf2 activation and reduced proliferation markers like Ki-67 .
- Mechanistic Insights : A study highlighted that this compound inhibits the Akt/MAPK signaling pathways, crucial for cancer cell survival and proliferation .
Case Study: Breast Cancer
A clinical trial involving women with abnormal mammogram findings revealed an inverse relationship between cruciferous vegetable intake (including this compound) and Ki-67 protein expression in breast ductal carcinoma in situ (DCIS) tissue. The findings suggest that higher dietary intake of cruciferous vegetables correlates with reduced tumor proliferation rates .
Anti-inflammatory Activity
This compound also exhibits notable anti-inflammatory properties:
- Macrophage Regulation : It has been identified as a negative regulator of nuclear factor kappa-light chain enhancer of activated B cells (NF-kB), which plays a pivotal role in inflammation. This regulation may provide therapeutic benefits for inflammatory conditions .
- Steroid-sparing Effects : Emerging evidence suggests that this compound could serve as an adjunctive therapy for inflammatory diseases, potentially reducing the need for steroids in treatment regimens .
Summary of Biological Activities
Properties
IUPAC Name |
(E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGJFQMGPDVOQE-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C=CCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)/C=C/CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592-95-0, 2404-46-8 | |
Record name | Sulforaphen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(E)-Sulforaphene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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